Structural and Physicochemical Divergence from 2,7-Diaminoacridin-9(10H)-one Core
The compound exhibits a significantly higher molecular weight (393.39 g/mol) and a defined melting/decomposition point (>300°C) compared to the more polar, unprotected 2,7-diaminoacridin-9(10H)-one core (MW ~225.25 g/mol) [1]. The calculated density is 1.339 g/cm³, and the predicted boiling point is 497.9°C at 760 mmHg, reflecting the impact of the two allyloxycarbonylamino groups on volatility and thermal behavior . The compound has 3 hydrogen bond donors, 6 acceptors, and 8 rotatable bonds, which influence solubility and molecular recognition .
| Evidence Dimension | Molecular Weight and Thermal Stability |
|---|---|
| Target Compound Data | Molecular Weight: 393.39 g/mol; Melting Point: >300°C (decomposition); Density: 1.339 g/cm³; Boiling Point: 497.9°C (predicted) |
| Comparator Or Baseline | 2,7-Diaminoacridin-9(10H)-one (MW ~225.25 g/mol, more polar, lower melting point expected) |
| Quantified Difference | Molecular weight increase of ~168 g/mol (two allyl carbamate groups); significantly higher thermal decomposition temperature. |
| Conditions | Vendor specifications and computational predictions; experimental melting point determination. |
Why This Matters
The increased molecular weight and specific thermal profile confirm the compound is a distinct, pre-functionalized derivative, not a simple acridine salt, which directly impacts its handling, purification, and suitability for subsequent synthetic steps.
- [1] Toronto Research Chemicals via Chembase. (n.d.). 2,7-Bis(alloxycarbonylamino)-9(10H)acridine. Product Number B401060. View Source
